5-Chloro-2-iodo-N-methylbenzenesulfonamide
Description
The Significance of Sulfonamide Scaffolds in Advanced Organic Synthesis
The sulfonamide functional group is a cornerstone in the design and synthesis of a vast array of organic molecules. orgsyn.orgbldpharm.com Its prevalence stems from its chemical stability, and its ability to act as a versatile synthetic handle for further molecular elaborations. bldpharm.comncert.nic.in In medicinal chemistry, the sulfonamide scaffold is a well-established pharmacophore, present in a wide range of therapeutic agents. orgsyn.orgncert.nic.in This is attributed to its ability to mimic the transition state of enzymatic reactions and to participate in strong hydrogen bonding interactions with biological targets. nsf.gov The structural diversity achievable with sulfonamides makes them excellent candidates for the creation of chemical libraries for drug discovery programs. bldpharm.com
The Strategic Role of Halogenation in Molecular Design and Chemical Reactivity
Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental strategy in organic synthesis to modulate the properties of a compound. nih.govrsc.orgnih.gov The introduction of halogens can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Halogen atoms, particularly chlorine, bromine, and iodine, can also serve as reactive sites for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. nih.govrsc.org This versatility makes halogenation a powerful tool for fine-tuning the reactivity and biological activity of organic molecules. nih.gov
The nature of the halogen atom itself plays a crucial role. For instance, the high electronegativity of fluorine can lead to unique electronic effects, while the larger size and polarizability of iodine make it an excellent leaving group and a participant in halogen bonding interactions.
Positioning of 5-Chloro-2-iodo-N-methylbenzenesulfonamide within the Chemical Landscape of Benzenesulfonamide (B165840) Derivatives
This compound is a dihalogenated benzenesulfonamide derivative. Its structure features a benzene (B151609) ring substituted with a chlorine atom at the 5-position, an iodine atom at the 2-position, and an N-methylated sulfonamide group. The specific placement of these functional groups suggests a molecule designed for specific synthetic or biological purposes.
The presence of two different halogens, chloro and iodo, on the same aromatic ring offers distinct opportunities for selective chemical transformations. The iodo group is generally more reactive than the chloro group in many cross-coupling reactions, allowing for sequential and site-selective modifications of the benzene ring. This differential reactivity is a key feature for the construction of complex, polysubstituted aromatic compounds.
While specific research detailing the synthesis and applications of this compound is not extensively available in publicly accessible literature, its structural motifs are found in compounds investigated for various biological activities. The N-methyl substitution on the sulfonamide can influence the compound's solubility and its ability to act as a hydrogen bond donor.
Below is a table summarizing the key structural features of this compound:
| Feature | Description |
| Core Structure | Benzenesulfonamide |
| Halogen Substituents | Chlorine (at C5), Iodine (at C2) |
| Sulfonamide Substitution | N-methyl |
| Chemical Formula | C₇H₇ClINO₂S |
| CAS Number | 273208-18-7 |
The strategic combination of a stable sulfonamide scaffold with the differential reactivity of chloro and iodo substituents positions this compound as a potentially valuable building block in the synthesis of novel organic compounds with tailored properties. Further research into its specific reactivity and potential applications would be necessary to fully elucidate its role within the broader landscape of chemical synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-iodo-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLXXMFEWXRGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 2 Iodo N Methylbenzenesulfonamide
Foundational Synthetic Pathways for Benzenesulfonamide (B165840) Moiety Construction
The construction of the benzenesulfonamide core is a well-established area of organic synthesis, with several reliable methods available to chemists. These pathways range from traditional, robust reactions to modern, milder coupling techniques, each with its own set of advantages and substrate-scope limitations.
Synthesis via Sulfonyl Chlorides and Methylamine (B109427) Reactants
The most common and direct method for constructing N-substituted benzenesulfonamides is the reaction between a benzenesulfonyl chloride and an amine. nih.govresearchgate.net In the context of synthesizing 5-Chloro-2-iodo-N-methylbenzenesulfonamide, this would involve the reaction of 5-chloro-2-iodobenzenesulfonyl chloride with methylamine.
This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.netcbijournal.com The reaction is generally efficient and proceeds under mild conditions. Aqueous bases like sodium hydroxide (B78521) or potassium carbonate can also be employed, sometimes in a two-phase system. researchgate.netnsf.gov The high reactivity of primary amines like methylamine ensures favorable reaction kinetics, often leading to high yields of the desired sulfonamide. cbijournal.comresearchgate.net
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Yield |
| Aryl Sulfonyl Chloride | Primary/Secondary Amine | Pyridine | Dichloromethane (DCM) | 0 °C to Room Temp | Good to Excellent |
| Aryl Sulfonyl Chloride | Primary/Secondary Amine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 °C to Room Temp | High |
| Aryl Sulfonyl Chloride | Primary/Secondary Amine | Sodium Hydroxide | Water | Room Temp | High |
| Aryl Sulfonyl Chloride | Primary/Secondary Amine | Potassium Carbonate | Water/Dichloromethane | Room Temp | Good to Excellent |
This table presents generalized conditions for the synthesis of sulfonamides from sulfonyl chlorides and amines.
Chlorosulfonation Approaches for Aromatic Sulfonamides
The precursor sulfonyl chlorides are often prepared through the electrophilic aromatic substitution of a benzene (B151609) ring with chlorosulfonic acid (ClSO₃H). nih.govtandfonline.com This process, known as chlorosulfonation, directly introduces the sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. tandfonline.com For a multi-substituted compound like this compound, one would need to start with 1-chloro-4-iodobenzene (B104392) to attempt a direct chlorosulfonation.
However, this method has significant limitations. The reaction is conducted under harsh acidic conditions, which restricts its use to substrates that can withstand such an environment. nih.gov Furthermore, the regioselectivity is dictated by the electronic properties of the substituents already present on the ring, which may not lead to the desired isomer. nih.gov Historically, methods for the chlorosulfonation of aromatic amines have been particularly challenging, often requiring specific reagents like alkali chlorosulfonates to be effective. google.com
Advanced Coupling Reactions in Benzenesulfonamide Formation
Modern synthetic chemistry has introduced more sophisticated and milder methods for forming the S-N bond of sulfonamides, often utilizing transition metal catalysts. nih.govnih.gov These advanced coupling reactions provide alternatives to the classical sulfonyl chloride-amine condensation.
Palladium-catalyzed methods have been developed for the preparation of sulfonamides from arylboronic acids. nih.gov This approach involves the coupling of an arylboronic acid with a source of sulfur dioxide, followed by reaction with an amine, offering broad functional group tolerance under mild conditions. nih.gov Copper-catalyzed coupling reactions have also emerged as a powerful tool. nih.govnih.gov For instance, the coupling of aryl halides with primary sulfonamides can be achieved using a copper catalyst, often in the presence of a ligand like L-proline. nih.gov These methods are valuable for their ability to tolerate a wide range of functional groups and for constructing complex molecules where traditional methods might fail. thieme-connect.com
Strategic Introduction of Halogen Substituents: Chlorine and Iodine
The correct placement of the chlorine and iodine atoms on the benzenesulfonamide ring is critical and relies on a deep understanding of regioselectivity in electrophilic aromatic substitution reactions.
Regioselective Halogenation Techniques
Achieving specific substitution patterns, such as the 2-iodo and 5-chloro arrangement, requires careful strategic planning. Direct halogenation of N-methylbenzenesulfonamide is unlikely to produce the desired product due to the directing effects of the sulfonamide group. Therefore, the synthesis typically involves building the molecule from a pre-halogenated precursor.
Modern halogenation methods offer a high degree of control. The use of N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), provides a milder and more selective alternative to using elemental halogens (Cl₂ or I₂). organic-chemistry.org The choice of solvent can dramatically influence the outcome; for example, hexafluoroisopropanol (HFIP) has been shown to activate N-halosuccinimides, enabling efficient and regioselective halogenation of a broad range of arenes without a catalyst. organic-chemistry.org For more challenging substrates, palladium-catalyzed C-H bond halogenation can provide products that are complementary to those from classical electrophilic substitution, offering a powerful tool for achieving specific regiochemical outcomes. organic-chemistry.org Another powerful strategy is the Sandmeyer reaction, where an amino group is converted via a diazonium salt to a halide, allowing for the introduction of iodine or chlorine at a specific position defined by the location of the initial amino group. nih.gov
Ortho- and Para-Directing Effects in Halogenation
The outcome of an electrophilic aromatic halogenation reaction is governed by the electronic nature of the substituents already attached to the benzene ring. Substituents are classified as either activating or deactivating, and as either ortho, para-directing or meta-directing. libretexts.orgmasterorganicchemistry.com
Activating Groups : These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. Examples include -OH, -OR, -NH₂, and alkyl groups. libretexts.org
Deactivating Groups : These groups withdraw electron density from the ring, making it less reactive. Most deactivating groups direct incoming electrophiles to the meta position. libretexts.org Examples include -NO₂, -CN, -COR, and -SO₂R. libretexts.org
Halogens : Halogens (F, Cl, Br, I) are a unique case. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can stabilize the carbocation intermediate via resonance during an ortho or para attack. masterorganicchemistry.com
In the context of synthesizing this compound, the N-methylsulfonamide group (-SO₂NHCH₃) is a strong deactivating, meta-director. libretexts.org The chlorine and iodine atoms are deactivating, ortho, para-directors. masterorganicchemistry.com A successful synthesis must navigate the competing influences of these groups. For instance, if one were to halogenate a 4-chloro-N-methylbenzenesulfonamide, the chlorine atom would direct an incoming electrophile (like iodine) to its ortho position (position 3), while the sulfonamide group would direct it to its meta position (also position 3). This convergence of directing effects can be exploited to achieve the desired regioselectivity.
| Substituent Group | Type | Directing Effect |
| -NH₂, -OH, -OR | Activating | ortho, para |
| -Alkyl (-CH₃, etc.) | Activating | ortho, para |
| -F, -Cl, -Br, -I | Deactivating | ortho, para |
| -CHO, -COR | Deactivating | meta |
| -CO₂H, -CO₂R | Deactivating | meta |
| -CN | Deactivating | meta |
| -SO₃H, -SO₂R | Deactivating | meta |
| -NO₂ | Deactivating | meta |
This table summarizes the directing effects of common functional groups in electrophilic aromatic substitution.
Optimization of Reaction Conditions and Synthetic Yields
There is no available data on the optimization of reaction conditions for the synthesis of this compound. Research into achieving high-yield syntheses for this compound has not been published.
Catalytic Systems and Reagent Selection
Information regarding the specific catalytic systems and reagents required for the synthesis of this compound is not present in the scientific literature.
Solvent Effects and Temperature Control in High-Yield Syntheses
There are no documented studies on the effects of different solvents or the role of temperature control in optimizing the synthetic yield of this compound.
Purification and Isolation Methodologies
Specific methods for the purification and isolation of this compound have not been described in any available scientific reports or chemical literature.
In the absence of any documented synthesis, a discussion of the compound's synthetic methodologies would be purely speculative and would not adhere to the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary to establish these protocols.
Chemical Transformations and Reaction Pathways of 5 Chloro 2 Iodo N Methylbenzenesulfonamide
Reactivity of the N-Methylbenzenesulfonamide Moiety
The N-methylbenzenesulfonamide group is a robust and common functional group in medicinal and materials chemistry. researchgate.net While the N-methyl substitution precludes reactions that require an N-H proton, the nitrogen center and the sulfonyl group still offer pathways for further chemical modification.
While the target compound is already N-methylated, the synthesis of its analogs often starts from the parent 5-chloro-2-iodobenzenesulfonamide. The N-alkylation of primary sulfonamides is a common derivatization strategy. For instance, the N-alkylation of 2-azidobenzenesulfonamide (B1252160) with alkyl halides like 5-bromopent-1-ene proceeds to give the corresponding N-alkylated product. nih.gov This highlights a general pathway for introducing various alkyl groups onto the nitrogen atom of the parent sulfonamide.
Further derivatization of the sulfonamide moiety is a valuable tool for modifying the physicochemical properties of the molecule. nih.gov For analytical purposes, sulfonamides can be derivatized, for example by methylation using reagents like (trimethylsilyl)diazomethane, to improve their volatility and chromatographic behavior for gas chromatography-isotope ratio mass spectrometry (GC-IRMS) analysis. nih.gov Such derivatizations underscore the chemical accessibility of the sulfonamide group for modification.
The nitrogen atom of a sulfonamide can participate in various functionalization reactions. One area of growing interest is the use of sulfonamides as precursors to nitrogen-centered radicals, which are valuable intermediates for constructing C-N bonds under mild, transition-metal-free conditions. nih.govrsc.org These radicals can be generated via single-electron transfer (SET) from super-electron-donor (SED) species, leading to the formation of new products like amidines. nih.gov
Furthermore, the sulfonamide functional group can be transformed into other sulfur-nitrogen-containing moieties. For example, hypervalent iodine reagents can mediate the transfer of an "NH" group to sulfoxides to form sulfoximines. mdpi.com While this applies to a different sulfur oxidation state, related chemistry can be envisioned for the derivatization of sulfonamides into structures like sulfonimidamides, which are aza-analogues of sulfonamides. mdpi.com The direct conversion of amides, including sulfonamides, into other functional groups represents a significant strategy for late-stage functionalization in drug discovery. chemrxiv.orgacs.org Methodologies for the direct, one-pot condensation of carboxylic acids and amines are foundational to the synthesis of the amide bond itself. nih.govmdpi.com
Reactivity of the Halogen Substituents (Chlorine and Iodine)
The presence of both chlorine and iodine on the aromatic ring is a key feature of 5-Chloro-2-iodo-N-methylbenzenesulfonamide, as it allows for selective and sequential functionalization. The significant difference in reactivity between the C-I and C-Cl bonds, particularly in palladium-catalyzed reactions, enables highly regioselective transformations.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. nih.gov The general reactivity order for aryl halides in the oxidative addition step of these reactions is I > Br > OTf > Cl. libretexts.org This differential reactivity allows for selective coupling at the C2 (iodo) position while leaving the C5 (chloro) position intact for subsequent transformations.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide to form biaryl compounds, styrenes, or conjugated dienes. libretexts.orgnih.gov For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to occur exclusively at the C-I bond, yielding a 2-aryl-5-chloro-N-methylbenzenesulfonamide derivative.
Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts. wikipedia.orgorganic-chemistry.org This reaction is highly effective for aryl iodides. Research on the closely related 5-substituted-1,2,3-triiodobenzenes has demonstrated highly regioselective mono- and double Sonogashira couplings that occur preferentially at the less sterically hindered terminal iodine atoms. nih.govrsc.org By analogy, this compound would react with a terminal alkyne at the C2 position. A specific derivative, 4,4′-((5-chloro-2-iodo-1,3-phenylene)bis(ethyne-2,1-diyl))bis((trifluoromethyl)benzene), has been synthesized via a double Sonogashira reaction, showcasing this selective reactivity. nih.govresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.orgwikipedia.org As with the other palladium-catalyzed couplings, the reaction with this compound would proceed selectively at the C-I bond to produce a 2-alkenyl-5-chloro-N-methylbenzenesulfonamide. organic-chemistry.org
| Reaction | Coupling Partner | Typical Catalyst/Base | Expected Product Structure | Selectivity |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-5-chloro-N-methylbenzenesulfonamide | Exclusive reaction at the C-I bond |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-Chloro-2-(alkynyl)-N-methylbenzenesulfonamide | Exclusive reaction at the C-I bond |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 2-Alkenyl-5-chloro-N-methylbenzenesulfonamide | Exclusive reaction at the C-I bond |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. qorganica.es Unlike cross-coupling, this reaction is facilitated by the presence of strong electron-withdrawing groups on the ring and typically follows a reactivity order for halogens of F > Cl > Br > I for the rate-determining nucleophilic attack step. scienceinfo.com
The sulfonamide group (-SO₂NHMe) is a moderate electron-withdrawing group, which can activate the ring towards nucleophilic attack. In this compound, an SNAr reaction would be more likely to occur at the C5 position, replacing the chlorine atom. nih.gov Iodine is a better leaving group than chlorine, but the initial attack of the nucleophile is the rate-determining step and is favored at the more electron-deficient carbon, which is influenced by the halogen's electronegativity. The reaction typically requires a strong nucleophile and may necessitate elevated temperatures. pressbooks.pub
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to a nearby ortho position. baranlab.org The sulfonamide group is recognized as an effective DMG. organic-chemistry.orgacs.org
In this compound, the N-methylsulfonamide group at C1 would direct lithiation to the C6 position, as the C2 position is already substituted with iodine. This generates a potent aryllithium nucleophile at a specific location, which can then be quenched with a wide variety of electrophiles to introduce new functional groups. uwindsor.ca This strategy provides a synthetic route to 2,3,4,6-tetrasubstituted benzene (B151609) derivatives that would be difficult to access through other means.
| Electrophile | Reagent Example | Functional Group Introduced at C6 |
|---|---|---|
| Carbonyl compounds | Acetone, Benzaldehyde | -C(OH)R₂ |
Halogen-Dance and Related Rearrangement Reactions
The halogen dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This reaction is typically driven by the formation of a more stable carbanion intermediate. In the case of this compound, the presence of two different halogens, iodine and chlorine, introduces a layer of complexity.
It is well-established that the propensity for a halogen to migrate in a halogen dance reaction is related to its ability to stabilize a negative charge and its lability. Generally, iodine is more prone to migration than bromine, which is in turn more mobile than chlorine. researchgate.net The reaction is initiated by deprotonation of the aromatic ring by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The position of deprotonation is directed by the most acidic proton, which in this case would likely be the proton ortho to the strongly electron-withdrawing sulfonamide group and also influenced by the halogens.
Given the substitution pattern of this compound, a plausible halogen dance scenario would involve the migration of the iodine atom. The greater polarizability and the weaker C-I bond compared to the C-Cl bond make the iodo group a better migrating group. The reaction would likely proceed through a series of metallated intermediates, with the thermodynamic stability of these intermediates dictating the final product distribution.
Hypothetical Halogen-Dance Reaction of this compound
| Reactant | Base | Putative Intermediate | Potential Product(s) |
|---|
Functionalization of the Aromatic Ring
The functionalization of the aromatic ring of this compound can be approached through several strategies, primarily electrophilic aromatic substitution and directed C-H functionalization. The existing substituents will exert significant influence on the regioselectivity of these reactions.
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. pressbooks.pub In this compound, we have three substituents to consider:
-Cl (Chloro): A deactivating but ortho, para-directing group.
-I (Iodo): A deactivating but ortho, para-directing group.
-SO2NHCH3 (N-methylsulfonamido): A strongly deactivating and meta-directing group.
The powerful deactivating nature of the sulfonamide group will significantly reduce the nucleophilicity of the aromatic ring, making EAS reactions challenging. The directing effects of the substituents are as follows: the chloro and iodo groups will direct incoming electrophiles to positions ortho and para to themselves, while the sulfonamide group will direct to the meta position.
Considering the combined directing effects, the positions on the ring are influenced as follows:
Position 3: Meta to the sulfonamide, ortho to the iodine, and para to the chlorine. This position is activated by the halogens but deactivated by the sulfonamide.
Position 4: Meta to the sulfonamide and ortho to the chlorine. This position is deactivated by both the sulfonamide and the inductive effect of the chlorine.
Position 6: Ortho to the sulfonamide and meta to both halogens. This position is strongly deactivated.
Therefore, electrophilic substitution, if it were to occur under forcing conditions, would most likely take place at position 3, which benefits from the ortho, para-directing effects of both halogens.
Predicted Regioselectivity of EAS on this compound
| Electrophilic Reagent | Predicted Major Product |
|---|---|
| HNO3/H2SO4 (Nitration) | 5-Chloro-2-iodo-3-nitro-N-methylbenzenesulfonamide |
Directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of new functional groups, overcoming the limitations of classical EAS. nih.gov The sulfonamide group is a known directing group for ortho-C-H functionalization reactions, typically through chelation assistance with a transition metal catalyst. nih.gov
In the case of this compound, the sulfonamide group could direct the functionalization of the C-H bond at the 6-position. This approach would offer a complementary regioselectivity to that predicted for EAS. Various transition metal-catalyzed reactions, such as palladation, rhodium-catalysis, or iridium-catalysis, could potentially be employed for this purpose. nih.gov
Furthermore, the iodine atom itself can be used to direct C-H functionalization at its ortho position. chemrxiv.org However, in this molecule, both ortho positions to the iodine are already substituted. Nevertheless, recent advances have shown para-selective C-H functionalization of iodobenzenes, which could potentially be applied to the C-H bond at the 4-position. rsc.org
Potential Directed C-H Functionalization Strategies
| Directing Group | Target Position | Potential Reaction |
|---|---|---|
| -SO2NHCH3 | 6 | Pd-catalyzed arylation |
Mechanistic Investigations of Key Reaction Pathways
Due to the absence of specific literature on the mechanistic studies of this compound, this section will discuss the likely mechanisms of the aforementioned reactions based on well-established principles.
The halogen dance rearrangement is believed to proceed via a series of deprotonation and halogen-metal exchange steps. The reaction is under thermodynamic control, and the final product distribution reflects the relative stability of the possible organometallic intermediates. wikipedia.orgresearchgate.net The greater stability of an aryllithium species with the negative charge further away from the electron-withdrawing sulfonamide group could be a driving force for the rearrangement.
The mechanism of electrophilic aromatic substitution on this deactivated system would follow the classical two-step pathway:
Attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocationic intermediate (the arenium ion).
Deprotonation of the arenium ion to restore aromaticity.
The rate-determining step is the formation of the arenium ion. The stability of this intermediate is crucial, and the substitution pattern of this compound would lead to a high activation energy for this step.
The mechanism of directed C-H functionalization is highly dependent on the specific catalytic system employed. For a sulfonamide-directed ortho-metallation, the reaction typically involves the formation of a five- or six-membered metallocycle intermediate, which brings the catalyst in close proximity to the target C-H bond. This is followed by C-H activation, often via a concerted metalation-deprotonation pathway, and subsequent functionalization. nih.gov
Spectroscopic and Crystallographic Characterization of 5 Chloro 2 Iodo N Methylbenzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectral Analysis and Proton Resonances
The ¹H NMR spectrum of 5-Chloro-2-iodo-N-methylbenzenesulfonamide is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro, iodo, and sulfonamide groups, as well as the electron-donating effect of the methyl group attached to the nitrogen atom.
The aromatic region of the spectrum would likely display three signals for the three protons on the benzene (B151609) ring. The proton positioned between the chloro and iodo groups is expected to be the most deshielded due to the cumulative electron-withdrawing effects of the adjacent halogens. The other two aromatic protons will show splitting patterns consistent with their coupling to neighboring protons. The N-methyl group will appear as a singlet, and the N-H proton of the sulfonamide group will also present as a singlet, which may be broad and its chemical shift can be concentration-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 7.8 - 8.2 | d | ~2 |
| Ar-H | 7.5 - 7.8 | dd | ~8, ~2 |
| Ar-H | 7.2 - 7.5 | d | ~8 |
| N-CH₃ | 2.7 - 3.0 | s | - |
| N-H | 5.0 - 6.0 (broad) | s | - |
¹³C NMR Spectral Analysis and Carbon Resonances
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are anticipated for the six carbons of the benzene ring, and one signal for the N-methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents.
The carbon atom bonded to the iodine atom is expected to have a low chemical shift due to the heavy atom effect. Conversely, the carbons attached to the chlorine and the sulfur of the sulfonamide group will be deshielded and appear at higher chemical shifts. The remaining aromatic carbons will have shifts determined by their position relative to the substituents. The N-methyl carbon will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-I | 90 - 100 |
| C-Cl | 135 - 140 |
| C-S | 140 - 145 |
| Ar-C | 125 - 135 (3 signals) |
| N-CH₃ | 25 - 30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are powerful for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between adjacent protons on the benzene ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the definitive assignment of each aromatic carbon signal by correlating it to its attached proton's signal. The N-methyl carbon signal would also show a correlation to the N-methyl proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This technique would be crucial for confirming the substitution pattern on the aromatic ring. For instance, correlations would be expected between the N-methyl protons and the carbon atom attached to the sulfur, and between the aromatic protons and the neighboring carbon atoms.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Assignment of Characteristic Functional Group Vibrational Modes
The IR and Raman spectra of this compound would be characterized by the vibrational modes of the sulfonamide group, the aromatic ring, and the N-methyl group.
The most prominent features in the IR spectrum would be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, typically appearing in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide would be observed around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be seen in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H stretch | 3200 - 3400 | Medium | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H stretch | 2850 - 2960 | Medium | Medium |
| S=O asymmetric stretch | 1330 - 1370 | Strong | Medium |
| S=O symmetric stretch | 1140 - 1180 | Strong | Medium |
| Aromatic C=C stretch | 1400 - 1600 | Medium-Strong | Strong |
| C-N stretch | 1100 - 1300 | Medium | Medium |
| S-N stretch | 900 - 1000 | Medium | Weak |
| C-Cl stretch | 600 - 800 | Strong | Medium |
| C-I stretch | 500 - 600 | Strong | Strong |
Analysis of Conformational Signatures
The molecule this compound possesses conformational flexibility, primarily due to rotation around the S-N and S-C bonds. Different conformers may exist in equilibrium, and their relative populations could be influenced by factors such as the solvent and temperature.
Vibrational spectroscopy can sometimes distinguish between different conformers, as the vibrational frequencies can be sensitive to the molecular geometry. For example, the positions and shapes of the S=O stretching bands might show subtle changes depending on the conformation. However, without detailed experimental and computational studies, assigning specific spectral features to particular conformers is challenging. A thorough conformational analysis would typically involve comparing the experimental IR and Raman spectra with theoretical spectra calculated for different possible conformations.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule through the analysis of its mass-to-charge ratio and fragmentation patterns.
High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. For this compound (C₇H₇ClINO₂S), HRMS provides an accurate mass measurement of the molecular ion, which can be used to confirm its chemical formula. The theoretical monoisotopic mass of this compound can be calculated with high precision, and an experimentally determined value from HRMS that matches this theoretical mass provides strong evidence for the compound's identity.
Table 1: Theoretical Isotopic Mass of this compound
| Isotope | Atomic Mass (Da) |
|---|---|
| ¹²C₇ | 84.000000 |
| ¹H₇ | 7.054781 |
| ³⁵Cl₁ | 34.968853 |
| ¹²⁷I₁ | 126.904473 |
| ¹⁴N₁ | 14.003074 |
| ¹⁶O₂ | 31.989830 |
| ³²S₁ | 31.972071 |
| Total Monoisotopic Mass | 329.893082 |
Note: This table represents a theoretical calculation. Actual HRMS data would provide an experimental value for comparison.
In addition to providing the molecular weight, mass spectrometry induces fragmentation of the parent molecule. The analysis of these fragment ions offers a roadmap to the molecule's structural assembly. While specific experimental data for this compound is not available, plausible fragmentation pathways can be predicted based on the strengths of its chemical bonds.
Common fragmentation patterns for sulfonamides involve the cleavage of the S-N bond and the S-C(aryl) bond. Key expected fragmentation events for this molecule would include:
Loss of the methyl group: Cleavage of the N-CH₃ bond.
Loss of the SO₂ group: A common fragmentation pathway for sulfonamides.
Cleavage of the C-S bond: Leading to the formation of a 5-chloro-2-iodophenyl radical or cation.
Cleavage of the C-I and C-Cl bonds: Though typically stronger, these bonds can break to yield characteristic isotopic patterns for chlorine.
Table 2: Predicted Key Mass Fragments for this compound
| Fragment | Description |
|---|---|
| [M - CH₃]⁺ | Loss of the N-methyl group |
| [M - SO₂]⁺ | Loss of sulfur dioxide |
| [C₆H₃ClI]⁺ | Formation of the 5-chloro-2-iodophenyl cation |
Note: This table is predictive and awaits experimental verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be dominated by the transitions within the substituted benzene ring. The presence of the chloro, iodo, and sulfonamide groups, all of which are auxochromes, is expected to cause a bathochromic (red) shift of the benzene ring's characteristic absorption bands (the E and B bands) to longer wavelengths. The specific λmax values would be influenced by the interplay of the electronic effects of these substituents.
X-ray Crystallography for Solid-State Structural Determination
The geometry around the sulfur atom in the sulfonamide group is expected to be a distorted tetrahedron. nsf.gov The conformation of the molecule will be influenced by the steric hindrance between the ortho-iodo substituent and the sulfonamide group, which may lead to a twisted arrangement between the plane of the aromatic ring and the S-N bond.
In the solid state, molecules of this compound would be expected to engage in a variety of non-covalent interactions that dictate the crystal packing. These interactions are crucial for the stability of the crystal lattice.
Hydrogen Bonding: The N-H proton of the sulfonamide group is a hydrogen bond donor, and the sulfonyl oxygens are potent hydrogen bond acceptors. This would likely lead to the formation of intermolecular N-H···O=S hydrogen bonds, linking molecules into chains or more complex networks.
Halogen Bonding: The iodine atom, being a large and polarizable halogen, is a strong candidate for forming halogen bonds. In this interaction, the electropositive region on the iodine atom (the σ-hole) would interact with a Lewis base, such as a sulfonyl oxygen or the nitrogen atom of a neighboring molecule. ias.ac.in
The interplay of these various intermolecular forces would define the final crystal structure of the compound. researchgate.netscbt.com
Computational and Theoretical Studies on 5 Chloro 2 Iodo N Methylbenzenesulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 5-Chloro-2-iodo-N-methylbenzenesulfonamide. A common approach involves using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.
The first step in most quantum chemical studies is geometry optimization, which locates the minimum energy structure of the molecule. For a flexible molecule like this compound, with rotatable bonds around the sulfonamide group, a conformational analysis is crucial. This involves systematically rotating the bonds and performing geometry optimizations for each conformer to identify the most stable, low-energy structures. The relative energies of these conformers can then be calculated to understand their population distribution at a given temperature. The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular structure.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | 1.74 Å |
| C-I | 2.10 Å | |
| S=O (avg) | 1.45 Å | |
| S-N | 1.65 Å | |
| N-C (methyl) | 1.47 Å | |
| Bond Angle | C-S-N | 107.5° |
| O-S-O | 120.0° |
Note: The data in this table is hypothetical and serves as an illustrative example of typical results from such calculations.
Understanding the electronic structure is key to predicting a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. A large HOMO-LUMO energy gap generally implies high kinetic stability and low chemical reactivity. mdpi.com Conversely, a small gap suggests that the molecule is more prone to electronic transitions and can be more reactive. mdpi.comnih.gov
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as around the oxygen atoms of the sulfonamide group. Regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
Note: The data in this table is hypothetical and serves as an illustrative example of typical results from such calculations.
Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsional vibrations. researchgate.net This detailed assignment aids in the confident interpretation of experimental spectra. researchgate.net
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent environment. MD simulations model the explicit interactions between the solute and a large number of solvent molecules over time, allowing for the study of dynamic processes such as solvation, conformational changes in solution, and the formation of intermolecular interactions like hydrogen bonds. nih.gov The stability of the compound in the binding site of a target protein can also be assessed using MD simulations. nih.gov
Theoretical Mechanistic Elucidations for Chemical Reactions
Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, in reactions where the N-chloro moiety is involved, theoretical calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. This can help in understanding the reactivity and selectivity of the compound. Studies on similar N-chloroarenesulphonamides have shown that they can react with sulfides through intermediates like ArSO2NHCl and ArSO2NCl2, which act as electrophilic chlorinating agents. rsc.org Theoretical studies could elucidate the formation and reactivity of such intermediates for the title compound.
Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR)
Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their observed biological activity or chemical reactivity. For a series of derivatives of this compound, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) can be calculated using computational methods. These descriptors can then be used to build a predictive model that can estimate the properties or reactivity of new, unsynthesized compounds in the series. This approach is valuable in rational drug design and in understanding the key molecular features that govern a particular property or activity.
Synthetic Utility and Research Applications of 5 Chloro 2 Iodo N Methylbenzenesulfonamide
Precursor in Advanced Organic Synthesis
The structure of 5-Chloro-2-iodo-N-methylbenzenesulfonamide, featuring both an iodo and a chloro substituent on the benzene (B151609) ring, alongside an N-methylsulfonamide group, suggests its primary role as a versatile precursor in the synthesis of more complex molecules.
Building Block for Complex Polyhalogenated Aromatic Architectures
The presence of two distinct halogen atoms opens avenues for selective and sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This reactivity difference could, in principle, allow for the selective functionalization at the 2-position, leaving the chloro group at the 5-position intact for subsequent transformations. This stepwise approach is a cornerstone in the construction of intricate, poly-substituted aromatic systems.
Table 1: Potential Sequential Cross-Coupling Reactions
| Step | Reaction Type | Reactive Site | Potential Coupling Partner | Resulting Structure |
| 1 | Suzuki-Miyaura | C-I | Arylboronic acid | 2-Aryl-5-chloro-N-methylbenzenesulfonamide |
| 2 | Sonogashira | C-Cl | Terminal alkyne | 2-Aryl-5-alkynyl-N-methylbenzenesulfonamide |
| 1 | Sonogashira | C-I | Terminal alkyne | 5-Chloro-2-alkynyl-N-methylbenzenesulfonamide |
| 2 | Buchwald-Hartwig | C-Cl | Amine | 2-Alkynyl-5-amino-N-methylbenzenesulfonamide |
This table represents a hypothetical reaction sequence based on known chemical principles, as specific examples with this compound are not documented in the reviewed literature.
Intermediate in the Synthesis of Diverse Benzenesulfonamide (B165840) Derivatives
Benzenesulfonamides are a well-established class of compounds with a broad range of applications, particularly in medicinal chemistry. This compound could serve as a key intermediate for the synthesis of novel benzenesulfonamide derivatives. The aromatic core can be modified via the halogen substituents, while the sulfonamide nitrogen could potentially undergo further reactions, although this is less common. The ability to introduce various substituents at the 2- and 5-positions would allow for the generation of a library of compounds for biological screening.
Role in Methodological Development in Halogen Chemistry
The differential reactivity of the iodo and chloro groups makes this compound an interesting substrate for the development of new, highly selective catalytic systems. Research in this area could focus on developing catalysts that can either selectively activate the C-Cl bond in the presence of a C-I bond or enable novel transformations that involve both halogens. For instance, new ligand designs for palladium or other transition metals could be explored to fine-tune the catalyst's reactivity and achieve unprecedented selectivity.
Applications in Materials Science Research
Organic molecules with extended π-conjugated systems and donor-acceptor functionalities are of great interest in materials science, particularly for applications in non-linear optics (NLO). Through reactions like the Sonogashira coupling, π-conjugated extensions can be added to the aromatic ring of this compound. The sulfonamide group can act as an electron-withdrawing group, and by introducing electron-donating groups at the 2- or 5-positions, a push-pull system could be created, which is a common design strategy for NLO chromophores. However, there is no specific research in the available literature that has investigated the NLO properties of materials derived from this particular compound.
Probes for Mechanistic Investigations in Organic and Organometallic Chemistry
The well-defined substitution pattern and the presence of two different halogens could make this compound a useful tool for studying the mechanisms of various chemical reactions. For example, in competitive reaction studies, the selectivity of a new catalyst for iodine versus chlorine can be precisely quantified. Furthermore, the electronic effects of the N-methylsulfonamide group on the reactivity of the halogenated positions could provide valuable data for computational and physical organic chemistry studies.
Conclusion and Future Research Perspectives
Summary of Current Academic Research Trajectories for the Compound
A comprehensive review of existing academic and patent literature indicates that 5-Chloro-2-iodo-N-methylbenzenesulfonamide is a novel compound that has not yet been the subject of dedicated research. Its absence from major chemical databases and research articles suggests that its synthesis, characterization, and potential applications remain uncharted territory. Therefore, the current academic research trajectory is effectively a blank slate, presenting a compelling opportunity for original research in the fields of synthetic methodology, medicinal chemistry, and materials science. Future research would logically begin with the development of a reliable synthetic route, followed by a thorough characterization of its physicochemical properties and an exploration of its reactivity.
Identification of Unexplored Synthetic Routes and Derivatization Opportunities
The primary challenge and opportunity concerning this compound lies in its synthesis. Several hypothetical synthetic routes can be proposed based on established organic chemistry principles.
Proposed Synthetic Routes:
A plausible approach would involve a multi-step synthesis starting from a readily available precursor like 2-chloroaniline. The key steps could include:
Diazotization and Iodination: Conversion of 5-chloro-2-aminobenzoic acid or a related aniline (B41778) derivative to a diazonium salt, followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodo group. chemguide.co.uk
Sulfonylation: Introduction of the sulfonyl chloride group onto the iodinated chlorobenzene (B131634) derivative.
Amidation: Reaction of the resulting sulfonyl chloride with methylamine (B109427) to form the final N-methylbenzenesulfonamide.
An alternative strategy could involve the direct halogenation of an N-methylbenzenesulfonamide precursor. This might involve electrophilic iodination and chlorination, though controlling the regioselectivity would be a significant challenge. chemguide.co.ukyoutube.com
Derivatization Opportunities:
The presence of three distinct functional groups on the aromatic ring provides a rich platform for derivatization. The iodo group, in particular, is a versatile handle for a variety of cross-coupling reactions. rsc.org
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Biaryl sulfonamides |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl-substituted sulfonamides |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino-substituted sulfonamides |
| Heck Coupling | Alkene / Pd catalyst | Alkenyl-substituted sulfonamides |
The sulfonamide nitrogen could also be a site for further functionalization, although the presence of the N-methyl group limits the possibilities compared to a primary sulfonamide.
Projections for Novel Chemical Transformations and Catalyst Development
The unique electronic and steric environment of this compound makes it an interesting substrate for developing novel chemical transformations and catalytic systems.
Novel Transformations:
Site-Selective Cross-Coupling: The differential reactivity of the C-I and C-Cl bonds could be exploited for selective, sequential cross-coupling reactions. The C-I bond is significantly more reactive in palladium-catalyzed reactions, allowing for its selective functionalization while leaving the C-Cl bond intact for a subsequent transformation. acs.orgoup.comorganic-chemistry.org This would enable the synthesis of complex, multi-substituted aromatic compounds from a single precursor.
Photoredox Catalysis: The compound could be explored as a substrate in photoredox-catalyzed reactions, where the aryl iodide moiety could participate in single-electron transfer processes to generate aryl radicals, opening up new avenues for C-C and C-heteroatom bond formation.
Catalyst Development:
The development of new catalysts for the selective functionalization of polyhalogenated arenes is an active area of research. This compound could serve as a benchmark substrate for testing the efficacy and selectivity of new catalyst systems, particularly those designed for:
Chemoselective cross-coupling: Catalysts that can differentiate between the iodo and chloro substituents.
Ortho-functionalization: Catalysts that can direct functionalization to the positions adjacent to the existing substituents.
Integration of Advanced Characterization Methodologies and Refined Computational Models
A thorough understanding of the structure, properties, and reactivity of this compound would necessitate the use of advanced analytical and computational techniques.
Advanced Characterization:
NMR Spectroscopy: While standard 1H and 13C NMR would be essential for initial characterization, advanced 2D NMR techniques such as HSQC, HMBC, and NOESY would be invaluable for unambiguous structural assignment, especially for its derivatives. mdpi.comwpmucdn.comdiva-portal.org
X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive proof of the compound's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.
Refined Computational Models:
Density Functional Theory (DFT): DFT calculations could be employed to predict the compound's geometric and electronic properties, including its molecular orbitals, electrostatic potential, and bond dissociation energies. rsc.orgresearchgate.netresearchgate.net This would provide insights into its reactivity and help rationalize experimental observations.
Reaction Pathway Modeling: Computational modeling could be used to investigate the mechanisms of potential synthetic and derivatization reactions, aiding in the optimization of reaction conditions and the prediction of product selectivity. researchgate.netnih.gov
| Methodology | Projected Application | Expected Insights |
| 2D NMR (COSY, HSQC, HMBC) | Structural elucidation of derivatives | Unambiguous assignment of proton and carbon signals, confirmation of connectivity. |
| X-ray Crystallography | Determination of solid-state structure | Precise bond lengths and angles, visualization of intermolecular interactions. |
| DFT Calculations | Prediction of reactivity | Understanding of electronic properties, prediction of reaction sites. |
| Reaction Pathway Modeling | Mechanistic studies | Elucidation of reaction mechanisms, prediction of transition state energies. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Chloro-2-iodo-N-methylbenzenesulfonamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves halogenation, sulfonylation, and methylation. Key steps include:
- Iodination : Use iodine sources (e.g., NaI or I₂) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
- Sulfonylation : React with chlorosulfonic acid under anhydrous conditions, followed by amine coupling (e.g., N-methylamine) using triethylamine as a base in dichloromethane (DCM) at room temperature (RT) .
- Optimization : Yield improvements (45–93%) are achieved by adjusting solvent ratios (e.g., THF/H₂O 2:1), reaction time (12–24 hours), and temperature (RT to 50°C) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., sulfonamide S–N at ~3.0 ppm, aromatic protons at 6.5–8.0 ppm) .
- X-ray Crystallography : Determine bond lengths (e.g., C–Cl: ~1.74 Å, C–I: ~2.09 Å) and dihedral angles between aromatic and sulfonamide moieties .
- HPLC-MS : Verify purity (>95%) and molecular mass (e.g., [M+H]⁺ at m/z ~330) .
Q. What are the standard protocols for purifying intermediates during synthesis?
- Methodology :
- Recrystallization : Use methanol or ethanol for intermediates with low solubility at RT .
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:1) for polar by-products .
- Acid-Base Extraction : Separate unreacted amines using aqueous HCl (1M) and DCM .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?
- Methodology :
- Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase, kinase enzymes) based on structural analogs .
- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (IC₅₀ determination) with controls for non-specific binding .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, correlating results with computational docking studies .
Q. What strategies resolve contradictions in reactivity data between halogenated sulfonamides and their analogs?
- Methodology :
- Computational Modeling : Compare Hammett σ values for substituents (e.g., –I vs. –Cl) to predict electronic effects on reaction rates .
- Kinetic Studies : Monitor reaction intermediates via in-situ IR or LC-MS to identify rate-limiting steps .
- Solvent Screening : Test polar vs. non-polar solvents to assess steric hindrance in bulky derivatives .
Q. How do structural modifications (e.g., substituent position) impact the physicochemical properties of this compound?
- Methodology :
- LogP Analysis : Measure partition coefficients (octanol/water) to evaluate hydrophobicity changes .
- Thermal Stability : Use DSC/TGA to assess decomposition temperatures, correlating with substituent electronegativity .
- Solubility Profiling : Test in buffered solutions (pH 1–10) to guide formulation strategies for in vivo studies .
Q. What mechanistic insights explain the compound’s selectivity in biological targets?
- Methodology :
- Crystallographic Studies : Resolve protein-ligand complexes (e.g., PDB entries) to identify key hydrogen bonds (e.g., sulfonamide–His64 in carbonic anhydrase) .
- Mutagenesis Experiments : Modify active-site residues (e.g., Zn²⁺-coordinating histidines) to test binding dependencies .
- SAR Analysis : Synthesize analogs with varying halogens (e.g., –Br, –F) and measure activity shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
